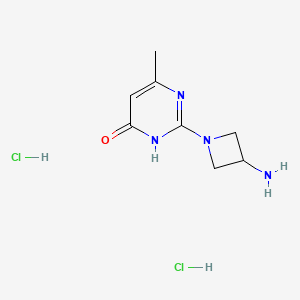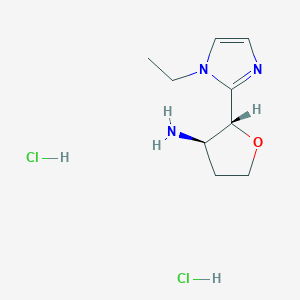
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose and lipid metabolism, and plays a crucial role in maintaining energy homeostasis. The activation of AMPK has been shown to have potential therapeutic benefits for various metabolic disorders, including type 2 diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has been studied in the context of histamine H4 receptor ligands. This research involved the optimization of the potency of a series of 2-aminopyrimidines, leading to potential anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain and inflammation treatments (Altenbach et al., 2008).
Antimicrobial and Antitumor Agents
This compound has been a part of studies focusing on antimicrobial and antitumor activities. For instance, new thiazolopyrimidines and their derivatives were synthesized as potential antimicrobial agents, though none showed appreciable antitumor activity (Said et al., 2004).
Osteoporosis Treatment
Research has also been conducted on the development of αvβ3 antagonists for osteoporosis treatment. Compounds with a pyrimidine structure, similar to 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, have shown efficacy in vivo models of bone turnover, suggesting potential clinical applications in osteoporosis treatment (Coleman et al., 2004).
Antitumor Activity
Derivatives of pyrimidine, including structures similar to the compound , have been synthesized and shown to exhibit antitumor activities. This highlights the compound's potential relevance in the development of new antitumor agents (De-qing, 2011).
Anti-5-lipoxygenase Agents
Studies have been conducted on pyrazolopyrimidines derivatives, including those structurally related to 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Glycogen Synthase Kinase-3β Inhibition
This compound has also been included in the synthesis of libraries targeting glycogen synthase kinase-3β inhibition, indicating potential applications in treating conditions like diabetes and neurodegenerative diseases (Khan et al., 2016).
Antiviral Activity
Research has also explored its derivatives for antiviral activities, particularly in the context of compounds structurally analogous to 7-deazaguanosine (Legraverend et al., 1985).
Antihypertensive Agents
Compounds structurally related to 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride have been investigated for their antihypertensive properties, indicating potential therapeutic applications in hypertension management (Bennett et al., 1981).
Wirkmechanismus
Target of Action
The primary target of this compound is the Histamine H3 Receptor (H3R) . H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of histamine and other neurotransmitters.
Mode of Action
The compound acts as a non-imidazole full agonist at the H3R . It binds to the receptor, triggering a conformational change that activates the receptor’s associated G-protein. This leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of various ion channels and intracellular enzymes .
Biochemical Pathways
The activation of H3R by the compound affects several biochemical pathways. The most notable is the inhibition of adenylate cyclase via the activated G-protein, leading to a decrease in cAMP levels . This can affect various downstream processes, including the modulation of neurotransmitter release.
Result of Action
The activation of H3R by the compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that the compound could influence cognitive processes via its action on H3R.
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12;;/h2,6H,3-4,9H2,1H3,(H,10,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWIRSCNDWCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)




![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

![5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one](/img/structure/B2884664.png)
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)


![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
